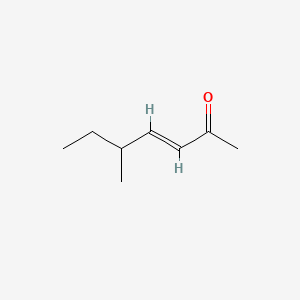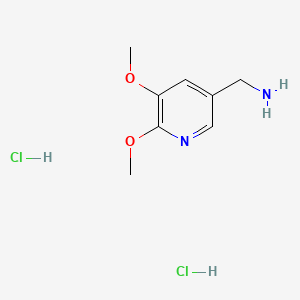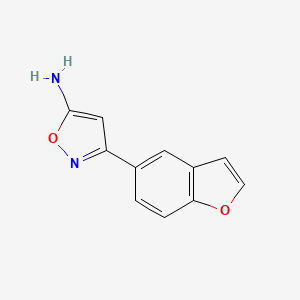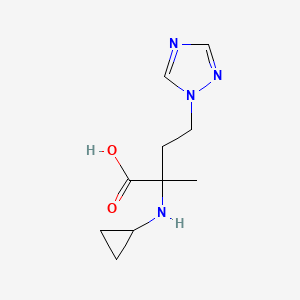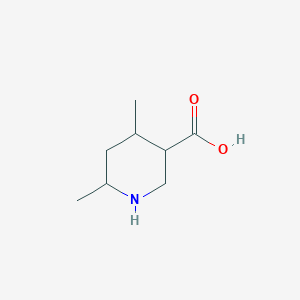![molecular formula C7H6INO B13618925 5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
5-iodo-2H,3H-furo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its significant anticancer activity and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 5-iodo-2H,3H-furo[2,3-b]pyridine typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of ethanol as a solvent and various catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Analyse Chemischer Reaktionen
5-iodo-2H,3H-furo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like iodine or bromine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-iodo-2H,3H-furo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocycles.
Biology: The compound is used in studies related to cellular signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Wirkmechanismus
The mechanism of action of 5-iodo-2H,3H-furo[2,3-b]pyridine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound can interfere with cell proliferation and survival pathways, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
5-iodo-2H,3H-furo[2,3-b]pyridine can be compared with other furo[2,3-b]pyridine derivatives, such as:
Pyridine-2(H)-one: Known for its anticancer properties.
Nicotinonitrile: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its iodine substitution, which enhances its reactivity and binding affinity to molecular targets .
Eigenschaften
Molekularformel |
C7H6INO |
|---|---|
Molekulargewicht |
247.03 g/mol |
IUPAC-Name |
5-iodo-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H6INO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2 |
InChI-Schlüssel |
BKDPSJJWVDAQRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



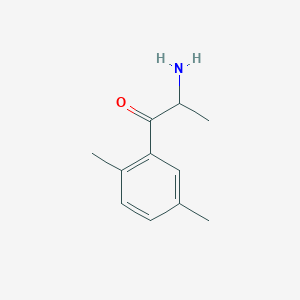
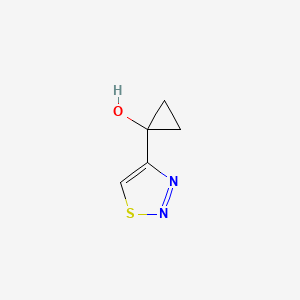
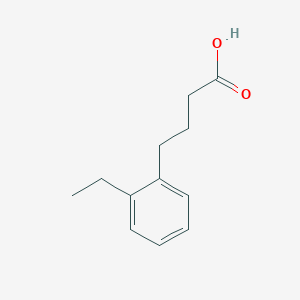
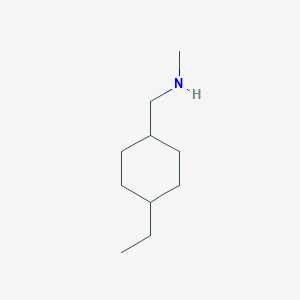
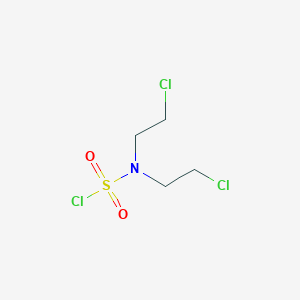
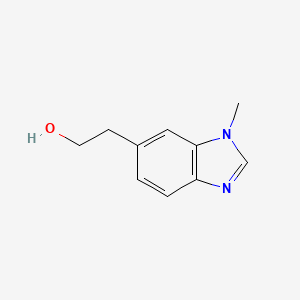
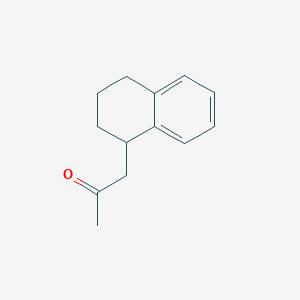
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
